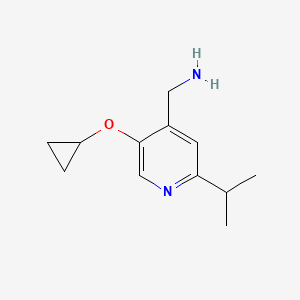
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-5-(1-Decenyl)dihydro-2(3h)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-decenol and dihydrofuranone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The decenyl side chain can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce more saturated furanones.
Scientific Research Applications
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a subject of interest in studies related to antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: It is used in the formulation of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism by which (z)-5-(1-Decenyl)dihydro-2(3h)-furanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(z)-5-(1-Octenyl)dihydro-2(3h)-furanone: Similar structure but with an octenyl side chain.
(z)-5-(1-Nonenyl)dihydro-2(3h)-furanone: Similar structure but with a nonenyl side chain.
Uniqueness
(z)-5-(1-Decenyl)dihydro-2(3h)-furanone is unique due to its specific decenyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields where specific molecular interactions are crucial.
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-[(Z)-dec-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3/b10-9- |
InChI Key |
QTGIYXFCSKXKMO-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)



![4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)

![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)




![(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)
![Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH](/img/structure/B14805098.png)
